molecular formula C15H18N2O3 B8311221 Benzyl[2-(5-ethyl-oxazol-2-yl)-ethyl]-carbamate

Benzyl[2-(5-ethyl-oxazol-2-yl)-ethyl]-carbamate

Cat. No. B8311221
M. Wt: 274.31 g/mol
InChI Key: JGWWYTRUHAQRFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl[2-(5-ethyl-oxazol-2-yl)-ethyl]-carbamate is a useful research compound. Its molecular formula is C15H18N2O3 and its molecular weight is 274.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

benzyl N-[2-(5-ethyl-1,3-oxazol-2-yl)ethyl]carbamate

InChI

InChI=1S/C15H18N2O3/c1-2-13-10-17-14(20-13)8-9-16-15(18)19-11-12-6-4-3-5-7-12/h3-7,10H,2,8-9,11H2,1H3,(H,16,18)

InChI Key

JGWWYTRUHAQRFA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(O1)CCNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred suspension of polymer supported triphenylphosphene (19.6 g, 58.9 mmol) in DCM (250 ml) is added iodine (14.95 g, 58.9 mmol). After stirring at room temperature for 10 minutes, the mixture is treated with triethylamine (16.4 ml, 117.5 mmol) followed by a solution of [2-(2-oxo-butylcarbamoyl)-ethyl]-carbamic acid benzyl ester (step 2) (6.88 g, 23.5 mmol) in DCM (50 ml). The reaction mixture is stirred overnight and then filtered through Celite™ filter material, washed through with DCM (500 ml) and the solvent removed in vacuo to yield the titled compound as a brown solid.
Quantity
14.95 g
Type
reactant
Reaction Step One
Quantity
16.4 mL
Type
reactant
Reaction Step Two
Name
[2-(2-oxo-butylcarbamoyl)-ethyl]-carbamic acid benzyl ester
Quantity
6.88 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

23.07 g (49.60 mmol) PS-triphenylphosphine are suspended in 200 ml dichloromethane, 12.65 g (49.82 mmol) iodine are added. The mixture is stirred for 0.1 hours at ambient temperature, then 13.80 ml (99.28 mmol) triethylamine are added dropwise. 5.80 g (19.84 mmol) benzyl [2-(2-oxo-butylcarbamoyl)-ethyl]-carbamate dissolved in 150 ml dichloromethane are added. The reaction mixture is stirred for 72 hours at ambient temperature, then the precipitate is filtered off. The filtrate is extracted with water, the organic phase is dried and evaporated to dryness.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.65 g
Type
reactant
Reaction Step Two
Quantity
13.8 mL
Type
reactant
Reaction Step Three
Name
benzyl [2-(2-oxo-butylcarbamoyl)-ethyl]-carbamate
Quantity
5.8 g
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

23.07 g (49.60 mmol) PS-triphenylphosphine are in 200 ml dichloromethane suspended, 12.65 g (49.82 mmol) iodine are added. It is stirred for 0.1 hours at ambient temperature, then 13.80 ml (99.28 mmol) triethylamine are added dropwise. 5.80 g (19.84 mmol) benzyl [2-(2-oxo-butylcarbamoyl)-ethyl]-carbamate dissolved in 150 ml dichloromethane are added. The reaction mixture is stirred for 72 hours at ambient temperature, then the precipitate is filtered off. The filtrate is extracted with water, the organic phase is dried and evaporated to dryness.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.65 g
Type
reactant
Reaction Step Two
Quantity
13.8 mL
Type
reactant
Reaction Step Three
Name
benzyl [2-(2-oxo-butylcarbamoyl)-ethyl]-carbamate
Quantity
5.8 g
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.